

(R)-(+)-Methylsuccinic acid chemical structure and stereochemistry

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Compound of Interest		
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An In-depth Technical Guide to (R)-(+)-Methylsuccinic Acid

Chemical Structure and Stereochemistry

(R)-(+)-Methylsuccinic acid, also known by its IUPAC name (2R)-2-methylbutanedioic acid, is a chiral dicarboxylic acid.[1][2] It belongs to the class of organic compounds known as dicarboxylic acids and their derivatives. The molecular formula for this compound is C₅H₈O₄.[1] [2][3]

The structure consists of a butanedioic acid (succinic acid) backbone with a methyl group substituted at the second carbon atom. The stereochemistry of this molecule is defined by the chiral center at this carbon (C2). The "(R)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" sign in its name refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[3] It is the enantiomer of (S)-methylsuccinic acid.[1][2]

Key Identifiers:

- IUPAC Name: (2R)-2-methylbutanedioic acid[1]
- CAS Number: 3641-51-8[1][3]
- SMILES: C--INVALID-LINK--C(=0)O[1]
- InChl Key: WXUAQHNMJWJLTG-GSVOUGTGSA-N[1]



Physicochemical Properties

The quantitative properties of **(R)-(+)-Methylsuccinic acid** are summarized in the table below. This data is essential for researchers in designing experiments and for drug development professionals in formulation studies.

Property	Value	Source(s)
Molecular Formula	C5H8O4	[1][2][3]
Molecular Weight	132.11 g/mol	[1][4]
Appearance	White or off-white crystalline powder	[3]
Melting Point	111 - 115 °C	[3][5]
Optical Rotation	[α]20/D = +14° to +17° (c=2 in EtOH)	[3]
рКа	4.56 ± 0.19 (Predicted)	[2]
Topological Polar Surface Area	74.6 Ų	[2][4]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]

Applications in Synthesis

(R)-(+)-Methylsuccinic acid is a valuable chiral building block in organic synthesis.[3] Its defined stereochemistry makes it crucial for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry for developing drugs with high efficacy and specificity.[3] For instance, it serves as a starting material for the stereoselective synthesis of vitamin A derivatives and other biologically active molecules.[3][6]



Experimental Protocol: Reduction of (R)-(+)-Methylsuccinic Acid

This section details a representative experimental protocol where **(R)-(+)-Methylsuccinic acid** is used as a starting material for the synthesis of **(R)-2-methylbutane-1,4-diol**. This reduction is a key initial step in a multi-step synthesis of more complex molecules.[6]

Objective: To synthesize (R)-2-methylbutane-1,4-diol via the reduction of **(R)-(+)-Methylsuccinic acid** using Lithium Aluminium Hydride (LiAlH₄).

Materials:

- **(R)-(+)-Methylsuccinic acid** (3.00 g, 22.7 mmol)
- Lithium Aluminium Hydride (LiAlH₄) (2.56 g, 68.1 mmol)
- Anhydrous Tetrahydrofuran (THF) (80 mL)
- Rochelle's salt (Potassium sodium tartrate)
- Water
- Celite

Procedure:

- Add (R)-(+)-Methylsuccinic acid (1.0 equiv) to anhydrous THF (80 mL) in a suitable reaction flask at 0 °C.
- Carefully add LiAlH₄ (3.0 equiv) portionwise to the stirred solution.
- After the addition is complete, allow the mixture to stir for 1 hour at room temperature.
- Heat the reaction mixture to 60 °C and maintain stirring for 15 hours.
- Cool the mixture back to room temperature.
- Quench the reaction by carefully adding Rochelle's salt (6 equiv) and water (6 mL).

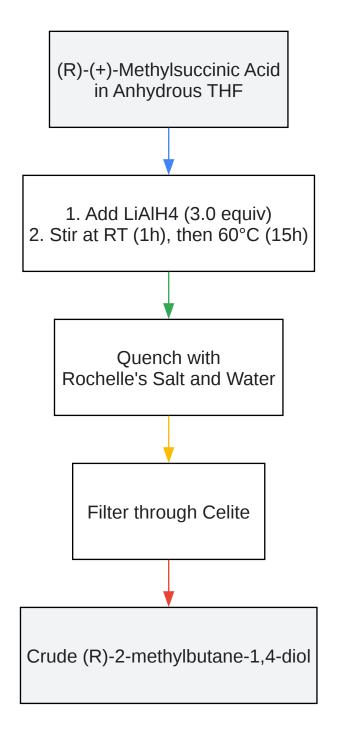


- · Continue stirring the resulting mixture overnight.
- Filter the mixture through a short plug of Celite, using additional THF to aid the transfer.
- The filtrate, containing the crude diol product, is then concentrated in vacuo and can be used in subsequent steps without further purification.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the reduction of **(R)-(+)-Methylsuccinic acid** as described in the experimental protocol.





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Synthetic workflow for the reduction of **(R)-(+)-Methylsuccinic acid**.

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